molecular formula C10H13F3N2O B13349421 3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B13349421
M. Wt: 234.22 g/mol
InChI Key: NFJRSKZEKRFXOP-UHFFFAOYSA-N
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Description

3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is a compound that features a trifluoromethyl group, an amino group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-aminobenzylamine with a trifluoromethyl ketone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The amino groups can form hydrogen bonds with target proteins, facilitating strong interactions and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzylamine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.

    1,1,1-Trifluoropropan-2-ol: Lacks the amino and benzylamine groups, reducing its potential for biological interactions.

    Benzylamine: Lacks both the trifluoromethyl and additional amino groups, limiting its versatility in chemical reactions.

Uniqueness

3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its trifluoromethyl group and amino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

3-[(2-aminophenyl)methylamino]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)6-15-5-7-3-1-2-4-8(7)14/h1-4,9,15-16H,5-6,14H2

InChI Key

NFJRSKZEKRFXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)N

Origin of Product

United States

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